Estrone 3-O-(beta-D-glucuronide) is the 3-beta-D-glucuronide of estrone. It has a role as a human metabolite and a mouse metabolite. It is a 17-oxo steroid, a beta-D-glucosiduronic acid and a steroid glucosiduronic acid. It derives from an estrone. It is a conjugate acid of an estrone 3-O-(beta-D-glucuronide)(1-).
Estrone glucuronide
CAS No.: 2479-90-5
Cat. No.: VC21349685
Molecular Formula: C24H30O8
Molecular Weight: 446.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2479-90-5 |
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Molecular Formula | C24H30O8 |
Molecular Weight | 446.5 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 |
Standard InChI Key | FJAZVHYPASAQKM-JBAURARKSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Appearance | White Solid |
Melting Point | 254.5°C |
Chemical Structure and Properties
Molecular Composition and Classification
Estrone glucuronide has the molecular formula C24H30O8 with a molecular weight of 446.5 g/mol . The compound is officially designated as estrone 3-O-(beta-D-glucuronide), reflecting its structural composition as a conjugate of estrone with glucuronic acid . Chemically, it is classified as a 17-oxo steroid, a beta-D-glucosiduronic acid, and a steroid glucosiduronic acid .
The compound has numerous synonyms in scientific literature, including:
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Estrone 3-glucuronide
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Estrone-3-glucuronide
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ESTRONE BETA-D-GLUCURONIDE
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3-hydroxy-estra-1,3,5(10)-trien-17-one 3-D-glucuronide
Biochemistry and Metabolism
Formation and Metabolic Pathways
Estrone glucuronide is formed from estrone in the liver through a process called glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . This conjugation process involves the attachment of glucuronic acid to estrone at the 3-position hydroxyl group. The formation of estrone glucuronide is part of Phase II metabolism, which increases the water solubility of compounds to facilitate their elimination from the body.
Research has shown that UGT1A10 is by far the most active enzyme in estrone glucuronidation . Interestingly, the sites of estrone glucuronide formation show tissue specificity. Human intestine microsomes catalyze the formation of estrone glucuronide at high rates, whereas human liver microsomes exhibit very low formation rates of estrone glucuronide . This finding suggests that extrahepatic tissues, particularly the intestine, play a significant role in estrone metabolism.
Relationship to Estradiol Metabolism
Estrone glucuronide is the dominant metabolite of estradiol, the primary estrogen in females of reproductive age . Glucuronides represent the most abundant estrogen conjugates in the body. When exogenous estradiol is administered orally, it undergoes extensive first-pass metabolism (95%) in the intestines and liver. A single administered dose of estradiol is absorbed as various metabolites, with approximately 25% as estrone glucuronide .
The formation of estrogen glucuronide conjugates is particularly important with oral estradiol administration, as the percentage of estrogen glucuronide conjugates in circulation is much higher with oral ingestion than with parenteral estradiol . Furthermore, estrone glucuronide can be reconverted back into estradiol, and a large circulating pool of estrogen glucuronide and sulfate conjugates serves as a long-lasting reservoir of estradiol, effectively extending its terminal half-life of oral estradiol to 13-20 hours compared to only 1-2 hours with intravenous injection .
Physiological Significance
Role in the Menstrual Cycle
Estrone glucuronide serves as a crucial biomarker in understanding the female menstrual cycle. The excretion of urinary estrone glucuronide (E1G) provides a direct measure of follicular growth, making it valuable for tracking ovulation and fertility . In an individual, the serum estradiol concentration is usually proportional to the urinary excretion rate of estrone glucuronide .
The menstrual cycle consists of distinct phases characterized by different hormonal profiles and fertility potentials. The initial phase is marked by low fertility, followed by a fertile period when conception chances are maximized, primarily influenced by hormonal changes including the rise in E1G levels . The cycle concludes with a phase of absolute infertility when the ovum is no longer viable .
Correlation with Reproductive Health
For accurate assessment of reproductive hormones using urinary measurements, it is essential to account for urine production rate variations. Research has shown that it is almost as important to measure the urine production rate as it is to measure the E1G concentration itself . The urinary excretion rate of E1G is the product of the urinary concentration of E1G and the urine production rate (in mL/h). This consideration is particularly important in delineating the limits of the fertile window .
Analytical Methods for Detection and Measurement
Immunoassay Techniques
Multiple immunoassay techniques have been developed for the measurement of estrone glucuronide in biological samples. One approach involves the use of estrone glucuronide-hen egg white lysozyme conjugates as signal generators in homogeneous enzyme immunoassays for urinary estrone glucuronide .
Three structurally characterized estrone glucuronide-lysozyme conjugates—E1 (a 60:40 mixture acylated at K3 and K97), E3 (acylated at K33), and E5 (acylated at both K33 and K97)—have been isolated and purified using a combination of cation-exchange chromatography on S-sepharose in 7M urea and hydrophobic interaction chromatography on butyl sepharose . These conjugates can be highly inhibited by a sheep polyclonal anti-estrone glucuronide antibody, enabling their use as signal generators in homogeneous enzyme immunoassays .
Another technique is the liquid-phase nonseparation time-resolved fluorescence immunoassay for measuring estrone-3-glucuronide in undiluted urine, offering high sensitivity and specificity .
ELISA Methods
Enzyme-Linked Immunosorbent Assay (ELISA) methods are widely used for quantitative measurement of estrone glucuronide in various biological samples. Commercial kits such as the DetectX® Estrone-3-Glucuronide (E1G) ELISA Kit quantitatively measure E1G in urine, tissue culture media, and fecal extracts . This competitive ELISA has a run time of 2.5 hours and includes an E1G standard to establish an accurate standard curve .
The standard preparation for ELISA typically involves serial dilutions of an estrone-3-glucuronide stock solution. For a 100 μL assay format, the concentrations in the standard curve may range from 250 pg/mL to 3.906 pg/mL, as shown in the following table :
Standard | Assay Buffer (μL) | Addition | Vol of Addition (μL) | Final Conc (pg/mL) |
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Std 1 | 585 | Stock | 15 | 250 |
Std 2 | 300 | Std 1 | 300 | 125 |
Std 3 | 300 | Std 2 | 300 | 62.5 |
Std 4 | 300 | Std 3 | 300 | 31.25 |
Std 5 | 300 | Std 4 | 300 | 15.625 |
Std 6 | 300 | Std 5 | 300 | 7.813 |
Std 7 | 300 | Std 6 | 300 | 3.906 |
Clinical and Research Applications
Fertility Monitoring and Natural Family Planning
One of the primary applications of estrone glucuronide measurement is in fertility monitoring and natural family planning. The excretion of urinary E1G provides a direct measure of follicular growth, making it a valuable biomarker for identifying the fertile window . By tracking E1G levels, individuals can determine the days with the highest probability of conception, which is particularly useful for those trying to conceive or practicing fertility awareness-based methods of contraception.
Recent Advances and Future Directions
Recent research has expanded our understanding of estrone glucuronide metabolism and its applications in reproductive health assessment. Improved analytical methods with higher sensitivity and specificity continue to be developed, enhancing the accuracy of E1G measurements in biological samples .
The integration of estrone glucuronide measurements with other biomarkers and digital health technologies offers promising avenues for more comprehensive fertility monitoring and reproductive health assessment. Future research may focus on developing point-of-care testing devices for rapid and convenient measurement of E1G in home settings, further empowering individuals in managing their reproductive health.
Another emerging area of interest is the potential use of estrone glucuronide measurements in assessing the effectiveness of hormonal treatments and investigating endocrine disorders. By monitoring changes in E1G levels in response to interventions, clinicians could gain valuable insights into treatment efficacy and optimize therapeutic approaches.
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